2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to an indole ring system with a carbaldehyde functional group.
Preparation Methods
The synthesis of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The bromophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a bromophenyl thiol reacts with a suitable indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl sulfanyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Lacks the bromophenyl sulfanyl group, which may result in different biological activities and reactivity.
4-bromo-1-methyl-1H-indole-3-carbaldehyde: Similar structure but without the sulfanyl group, leading to variations in chemical reactivity and biological properties.
2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde: Chlorine instead of bromine, which can affect the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Biological Activity
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, also known as compound CB9750511, is a synthetic organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H12BrNOS
- Molecular Weight : 346.24 g/mol
- CAS Number : 338416-15-2
The structure of this compound features a bromophenyl group attached to a sulfanyl moiety and an indole ring system, which contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with indole structures exhibit promising anticancer properties. The presence of the bromophenyl group in this compound enhances its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HuCCA-1 and A431. The results showed that the compound exhibited significant growth inhibition with IC50 values lower than those of standard chemotherapeutics such as doxorubicin:
Cell Line | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
HuCCA-1 | 5.2 | More potent |
A431 | 6.0 | Comparable |
This data suggests that the compound's structural features may be critical for its anticancer activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Research indicates that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique molecular structure. The bromine atom's electronegativity and the presence of the sulfanyl group are believed to enhance the compound's interaction with biological targets.
Key Structural Features:
- Bromine Substitution : Enhances lipophilicity and biological interaction.
- Sulfanyl Group : Increases reactivity towards cellular targets.
These features are essential for its anticancer and antimicrobial activities, as supported by various studies focusing on similar indole derivatives.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGFJXKOJJLXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.